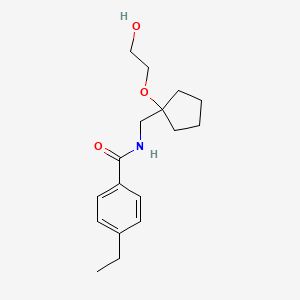

4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-2-14-5-7-15(8-6-14)16(20)18-13-17(21-12-11-19)9-3-4-10-17/h5-8,19H,2-4,9-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOOBVFWBBKTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate cyclopentylmethylamine, which is then reacted with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide. The hydroxyethoxy group can be introduced through a subsequent reaction with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The ethyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Benzamides

Key Observations:

Hydrophilic Substituents :

- The 2-hydroxyethoxy group in the target compound likely improves solubility compared to purely lipophilic analogs like Org-25543 (methoxy/phenylmethoxy) or N-cyclohexylbenzamide .

- Compound 10 (2-hydroxy) achieves high yield (84%) and purity (98.7%), suggesting hydroxy groups are synthetically manageable .

Lipophilic and Steric Effects :

- The cyclopentylmethyl group in the target compound balances ring strain and lipophilicity compared to cyclohexyl (4f), which is more lipophilic but bulkier .

- Thiobenzoyl (compound 13) introduces electron-withdrawing effects but drastically reduces yield (7%) due to synthetic complexity .

Physicochemical and Pharmacological Implications

- Solubility : The hydroxyethoxy group in the target compound may confer better aqueous solubility than N-cyclohexylbenzamide or trifluoromethyl-containing analogs (e.g., compound 5a in ) .

- Bioavailability : The cyclopentylmethyl group balances membrane permeability and metabolic stability, contrasting with bulkier (e.g., piperazinyl in ) or more polar (e.g., hydrazide in compound 12) derivatives .

Biological Activity

4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of its role as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : C₁₅H₁₉N₃O₃

- IUPAC Name : 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

The primary mechanism by which 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a closed chromatin structure and reduced transcriptional activity. By inhibiting HDACs, this compound may promote a more open chromatin structure, facilitating gene expression associated with cell differentiation and apoptosis.

Inhibition of Histone Deacetylases

Research indicates that compounds similar to 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide exhibit significant HDAC inhibitory activity. A study highlighted that benzamide derivatives are effective in inhibiting HDACs, which is linked to their potential use in cancer therapies .

| Compound | HDAC Inhibition IC50 (µM) | Remarks |

|---|---|---|

| 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | TBD | Potential anti-cancer activity |

| Other Benzamide Derivatives | Varies (0.5 - 10 µM) | Effective against various cancer cell lines |

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro and in vivo. In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to increased apoptosis rates. The mechanism was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 1: Breast Cancer Cell Lines

A recent study evaluated the effects of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in:

- Increased Histone Acetylation : A significant increase in acetylated histones was observed, confirming HDAC inhibition.

- Cell Viability Reduction : A dose-dependent reduction in cell viability was noted, with an IC50 value estimated at approximately 5 µM.

Case Study 2: Neuroblastoma

Another study focused on neuroblastoma cells where the compound's effects were assessed. Key findings included:

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

- Mechanistic Insights : Western blot analysis showed upregulation of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.

- Distribution : High tissue distribution with significant accumulation in liver and kidney tissues.

- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain under investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, and what key intermediates should be prioritized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the cyclopentylmethylamine intermediate. Key steps include:

- Cyclopentyl functionalization : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction on cyclopentanone derivatives .

- Amide coupling : React 4-ethylbenzoyl chloride with the cyclopentylmethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Critical intermediates : Prioritize purification of the cyclopentylmethylamine intermediate (e.g., via column chromatography) to avoid side products during amide formation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Chromatography : Use HPLC with a C18 column (UV detection at 255 nm) to assess purity ≥98% .

- Spectroscopy : Confirm structure via - and -NMR to verify cyclopentyl, benzamide, and hydroxyethoxy moieties. IR spectroscopy can validate amide C=O stretching (~1650 cm) .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]) ensures molecular weight alignment .

Q. What initial biological screening approaches are appropriate for assessing bioactivity?

- Methodology :

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled competitors) to evaluate affinity for G-protein-coupled receptors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify preliminary anticancer activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclopentylmethylamine intermediate?

- Methodology :

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with THF or toluene to reduce side reactions during cyclopentyl functionalization .

- Catalyst screening : Test palladium or copper catalysts for hydroxyethoxy group introduction via cross-coupling reactions .

- Temperature control : Optimize reaction kinetics using microwave-assisted synthesis (e.g., 80°C for 30 minutes) to enhance cyclization efficiency .

Q. What computational methods aid in predicting binding affinity to target enzymes, and how do they compare with experimental data?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., Trypanosoma brucei inhibitors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- Validation : Compare computational binding energies () with experimental IC values from enzyme assays. Discrepancies >1 log unit warrant re-evaluation of force field parameters .

Q. How can conflicting data regarding the compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodology :

- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) .

- Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility while maintaining stability .

- Thermodynamic analysis : Calculate Hansen solubility parameters (δ, δ, δ) to rationalize solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.